Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Overview
Description
“Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate” is a heterocyclic compound . Its empirical formula is C9H8N2O2 and it has a molecular weight of 176.17 .
Molecular Structure Analysis
The SMILES string representation of “Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate” is COC(=O)c1nccc2[nH]ccc12 . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
“Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
1. Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1) in Cancer Therapeutics
- Application Summary: Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate has been used in the design of orally bioavailable inhibitors of MPS1, a protein kinase crucial to the spindle assembly checkpoint signal and often overexpressed in many human cancers .
- Methods of Application: The compound was used as a scaffold in the structure-based design and cellular characterization of MPS1 inhibitors .
- Results: The research led to the discovery of a potent and selective MPS1 inhibitor that stabilizes an inactive conformation of MPS1, incompatible with ATP and substrate-peptide binding .
2. Colchicine-Binding Site Inhibitors
- Application Summary: Derivatives of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate have been designed and synthesized as colchicine-binding site inhibitors .
- Methods of Application: The compound was used as a base for the synthesis of new derivatives, which were then evaluated for their ability to inhibit tubulin polymerization .
- Results: Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines .
3. Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Application Summary: Compounds similar to Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate have shown efficacy in reducing blood glucose, suggesting potential applications in the treatment of disorders such as hyperglycemia and diabetes .
- Methods of Application: The exact methods of application are not specified in the source .
- Results: The results or outcomes obtained are not specified in the source .
4. Targeting Fibroblast Growth Factor Receptors (FGFR) in Cancer Therapy
- Application Summary: Derivatives of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate have been developed as potential inhibitors of FGFR, a signaling pathway often abnormally activated in various types of tumors .
- Methods of Application: The compound was used as a base for the synthesis of new derivatives targeting FGFR .
- Results: The research is still ongoing, and the results are not yet fully available .
5. Anti-Tubercular Agents
- Application Summary: Compounds similar to Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate have shown potential as anti-tubercular agents .
- Methods of Application: The compound 1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide has shown inhibitory activity toward isoniazid-resistant strain .
- Results: The compound showed inhibitory activity with IC 50 of 0.14 μM .
6. Antiviral, Anticholinesterase, Antimalarial, Antimicrobial, Antidiabetic and Anticancer Applications
- Application Summary: Pyridine-containing compounds, such as Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, have shown potential for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer agents .
- Methods of Application: The exact methods of application are not specified in the source .
- Results: The results or outcomes obtained are not specified in the source .
7. Inhibitor of Human Immune Deficiency Virus Type 1 (HIV-1) and Cellular DNA Polymerases Protein Kinases
- Application Summary: Pyrrole and pyrrolidine analogs, including Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
- Methods of Application: The exact methods of application are not specified in the source .
- Results: The results or outcomes obtained are not specified in the source .
8. Antifungal and Antibiotic Agents
Safety And Hazards
properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)5-11-7/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZKPRSBRUHIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659302 | |
Record name | Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
CAS RN |
147071-00-9 | |
Record name | Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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